molecular formula C12H13N3O6S B2431717 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone CAS No. 459205-13-1

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone

Cat. No. B2431717
CAS RN: 459205-13-1
M. Wt: 327.31
InChI Key: LRRFSPOUWPFNIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(2,4-dinitrophenyl)hydrazono-4-oxo-thiazolidine derivatives, has been reported . The process involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic data and single-crystal X-ray analyses . For instance, the structure of the cyclized 2,4-dinitrophenyl hydrazone derivative of glucose was confirmed by 1H NMR, 13C NMR, HMBC, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the reaction of 2,4-dinitrophenylhydrazine (DNPH) with glucose to form a stable DNPH-glucose derivative has been reported . The reaction involves the reduction of the Schiff’s base with concomitant intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “2-[(2,4-dinitrophenyl)thio]benzoic acid” have been reported. This compound has a molecular formula of C13H8N2O6S, an average mass of 320.277 Da, and a monoisotopic mass of 320.010315 Da .

Scientific Research Applications

Synthesis and Chemical Properties

Design and Synthesis of Heterocyclic Derivatives The synthesis of a series of thiophene derivatives was achieved through the interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate, leading to a diverse range of heterocyclic compounds including pyridine and coumarin rings, and substituted thieno[2,3-d]pyrimidines. The study also highlights the importance of molecular modeling in understanding the molecular parameters of these compounds, such as electronegativity, net dipole moment, and binding energy, which provides valuable insights for the development of potential anti-inflammatory agents (Helal et al., 2015).

Crystal Structure and Molecular Interaction The crystal structure of the compound 4-(2,4-Dinitrophenylsulfanyl)morpholine was studied, revealing the conformation of the morpholine ring and the interactions of the molecule through intermolecular hydrogen bonds. These structural insights are crucial for understanding the behavior of such compounds in different conditions (Brito et al., 2006).

Fluorescence Quenching and Toxicity Mechanism A study on the fluorescence quenching properties of various dinitrophenols, including 2,4-DNP, provided insights into their mechanism of toxicity. The research found a correlation between fluorescence quenching properties and toxicity levels, which is essential for understanding the biological impact of these compounds (Dumitraş Huţanu & Pintilie, 2013).

Applications in Biological Systems

Antigenic Determining Residues in RNA Research has explored the introduction of antigenic determining 2,4-dinitrophenyl residues into rare ribonucleosides and tRNA-Phe from E. coli. This study is significant for understanding the modifications and interactions of tRNA with other molecules, which has implications for molecular biology and therapeutic applications (Seela et al., 1977).

Synthesis and Evaluation of Antiproliferative Activity The synthesis of thiophene derivatives was conducted through a Michael– Gewald reaction, and the compounds were evaluated for antiproliferative activity in various cancer cell lines. This study highlights the potential of these compounds in drug discovery and their role in addressing critical health challenges (Snieckus & Miranzadeh, 2017).

Mechanism of Action

Target of Action

It is chemically related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase . This enzyme plays a crucial role in the process of oxidative phosphorylation .

Mode of Action

Dnp, a related compound, is known to act as anoxidative phosphorylation uncoupling agent . It disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate .

Biochemical Pathways

Dnp is known to affect theoxidative phosphorylation pathway . By uncoupling this pathway, DNP increases the metabolic rate, leading to increased fat metabolism .

Pharmacokinetics

Dnp exhibits significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . Following administration, DNP distribution to tissues is limited, with experimentally measured partition coefficients found to be less than 1 for all analyzed tissues .

Result of Action

Dnp, a related compound, is known to cause a significant increase in metabolic rate and fat metabolism . This can lead to weight loss, but also to severe toxicities associated with the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone. For instance, the compound’s fluorescence intensity ratio and emission peak shift can be utilized for selective detection of 2,4-DNP in water environments . This suggests that the compound’s action can be influenced by the presence of other substances in the environment.

Safety and Hazards

2,4-Dinitrophenylhydrazine, a related compound, is known to be hazardous. It is classified as a flammable solid and is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6S/c16-12(13-3-5-21-6-4-13)8-22-11-2-1-9(14(17)18)7-10(11)15(19)20/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRFSPOUWPFNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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